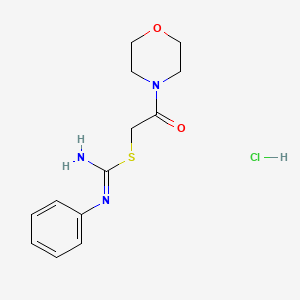
2-morpholin-4-yl-2-oxoethyl N'-phenylimidothiocarbamate hydrochloride
Übersicht
Beschreibung
2-morpholin-4-yl-2-oxoethyl N’-phenylimidothiocarbamate hydrochloride is a chemical compound with the molecular formula C13H18ClN3O2S and a molecular weight of 315.82 g/mol. It is used primarily in research settings and is known for its unique structure, which includes a morpholine ring, an oxoethyl group, and a phenylimidothiocarbamate moiety .
Vorbereitungsmethoden
The synthesis of 2-morpholin-4-yl-2-oxoethyl N’-phenylimidothiocarbamate hydrochloride typically involves multiple steps. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
2-morpholin-4-yl-2-oxoethyl N’-phenylimidothiocarbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common reagents and conditions for these reactions include controlled temperatures, specific solvents, and catalysts to drive the reactions to completion . The major products formed depend on the type of reaction and the specific conditions used .
Wissenschaftliche Forschungsanwendungen
2-morpholin-4-yl-2-oxoethyl N’-phenylimidothiocarbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing, particularly in the context of drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-morpholin-4-yl-2-oxoethyl N’-phenylimidothiocarbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . These interactions can modulate biochemical pathways and lead to various biological effects . The exact pathways and targets depend on the specific context of its use in research .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-morpholin-4-yl-2-oxoethyl N’-phenylimidothiocarbamate hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties . Similar compounds include:
2-morpholin-4-yl-2-oxoethyl N’-phenylthiourea: Differing by the presence of a thiourea group instead of the imidothiocarbamate moiety.
2-morpholin-4-yl-2-oxoethyl N’-phenylcarbamate: Featuring a carbamate group in place of the imidothiocarbamate.
Eigenschaften
IUPAC Name |
(2-morpholin-4-yl-2-oxoethyl) N'-phenylcarbamimidothioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S.ClH/c14-13(15-11-4-2-1-3-5-11)19-10-12(17)16-6-8-18-9-7-16;/h1-5H,6-10H2,(H2,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKFJZBJELNNKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC(=NC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


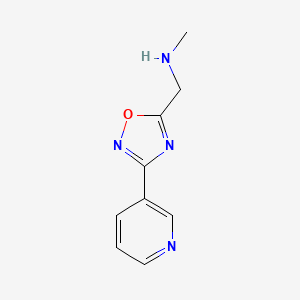
![N-Methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine](/img/structure/B1417854.png)
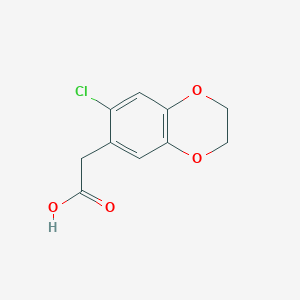

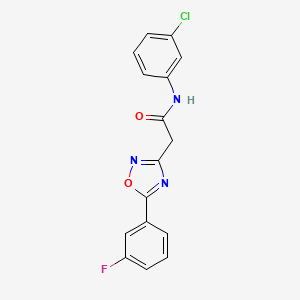

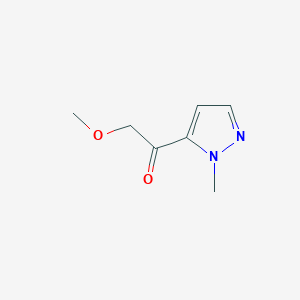
![3-{[3-(Methylamino)propyl]amino}-1-propanol](/img/structure/B1417862.png)
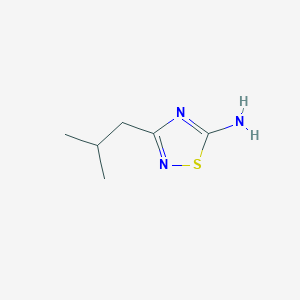
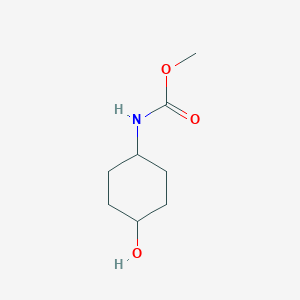
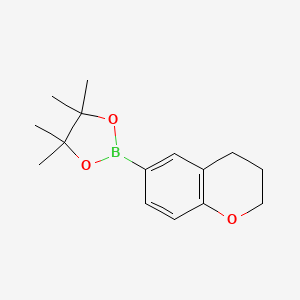
![3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1417871.png)
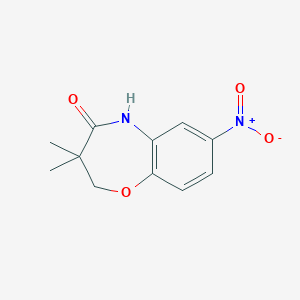
![1-(5-Methyl-2-thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1417873.png)
